![molecular formula C18H21NO4 B300048 N-(2,4-dimethylphenyl)-2,3,4-trimethoxybenzamide](/img/structure/B300048.png)
N-(2,4-dimethylphenyl)-2,3,4-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2,3,4-trimethoxybenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DMTB and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMTB is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. DMTB has been found to target the ribosome, which is responsible for protein synthesis, and disrupt its function. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
DMTB has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of various enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and glucose-6-phosphate dehydrogenase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMTB in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using DMTB is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of DMTB. One potential area of research is the development of new anti-cancer drugs based on the structure of DMTB. Another area of research is the study of the mechanism of action of DMTB, which could lead to the development of new therapies for cancer and other diseases. Additionally, the potential toxicity of DMTB could be further explored to determine its safety in various experimental settings.
Conclusion
In conclusion, DMTB is a promising compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DMTB could lead to the development of new therapies for cancer and other diseases, making it an important area of study in the field of scientific research.
Synthesemethoden
DMTB can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium chloride to obtain DMTB in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DMTB has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DMTB is in the study of cancer. DMTB has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
Produktname |
N-(2,4-dimethylphenyl)-2,3,4-trimethoxybenzamide |
---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO4/c1-11-6-8-14(12(2)10-11)19-18(20)13-7-9-15(21-3)17(23-5)16(13)22-4/h6-10H,1-5H3,(H,19,20) |
InChI-Schlüssel |
SYDXSKVTVSCSOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.